![molecular formula C11H10FN3O B1440006 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide CAS No. 1403483-53-3](/img/structure/B1440006.png)
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Overview
Description
“2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been found to inhibit glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 142.1–143.7 °C .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing and characterizing novel compounds with structures related to 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR, and mass spectroscopy to determine their structures and potential pharmacological activities (Raparla et al., 2013).
Pharmacological Screening
- Some synthesized compounds structurally related to 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide have been screened for pharmacological activities, such as antimicrobial and antioxidant activities. These studies aim to discover new therapeutic agents by investigating the biological activities of these novel compounds (Raparla et al., 2013).
Antiviral Activity
- Benzamide-based derivatives, including those structurally similar to 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide, have been synthesized and evaluated for their anti-influenza A virus activities. These studies highlight the potential of such compounds in developing new antiviral drugs, especially against strains like H5N1 (Hebishy et al., 2020).
Antipsychotic Potential
- Research into compounds with a similar structure to 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide has shown promising antipsychotic-like profiles in behavioral animal tests. These compounds, which do not interact with dopamine receptors like conventional antipsychotics, offer a new approach to antipsychotic drug development (Wise et al., 1987).
PET Imaging Agents
- Derivatives of 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide have been explored as potential PET imaging agents for cancer diagnostics, focusing on specific targets like B-Raf(V600E) mutations in cancers. This application underlines the versatility of the compound's derivatives in both therapeutic and diagnostic settings (Wang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is suggested that there may be significant hydrogen bonding and pi-pi interactions with succinate dehydrogenase (sdh) . These interactions could potentially explain the mechanism of action of the compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVADUWUUMGSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232651 | |
Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
CAS RN |
1403483-53-3 | |
Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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